7-Oxodehydroabietic acid, methyl ester
Description
Chemical Structure and Properties 7-Oxodehydroabietic acid, methyl ester (C₂₁H₂₈O₃, molecular weight 328.45) is a diterpenoid derivative characterized by a ketone group at position 7 and a methyl ester at the carboxyl group (Fig. 1). Its IUPAC name is methyl 7-oxo-8,11,13-abietatrien-18-oate, and it is structurally related to abietane-type resin acids .
Sources and Significance
This compound is primarily identified in coniferous resins (family Pinaceae) and is a common oxidation product of resin acids like levopimaric and abietic acids . It has been detected in archaeological contexts, such as ancient Egyptian mummy balms and residues in wooden containers, indicating its role in historical resin-based materials . Industrially, it is associated with oxidized rosin additives in inks and varnishes .

Properties
IUPAC Name |
methyl 1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-13(2)14-7-8-16-15(11-14)17(22)12-18-20(16,3)9-6-10-21(18,4)19(23)24-5/h7-8,11,13,18H,6,9-10,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPBIQPJABGDJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Synthesis Pathways
Oxidation of Dehydroabietic Acid Derivatives
The foundational route to 7-oxodehydroabietic acid involves the oxidation of dehydroabietic acid or its methyl ester. Chromium-based oxidants, such as Jones reagent (CrO₃ in H₂SO₄), have been historically employed to introduce the ketone group at the C7 position. For example:
- Substrate : Methyl dehydroabietate (1.0 eq)
- Oxidizing Agent : CrO₃ (2.5 eq) in acetone/H₂SO₄
- Conditions : 0°C → rt, 12 h
- Yield : ~65%
This method, while effective, faces criticism due to environmental concerns associated with chromium waste. Recent efforts have explored alternatives like TEMPO/NaClO₂ systems, though yields remain suboptimal (<50%).
Methylation of 7-Oxodehydroabietic Acid
The esterification of 7-oxodehydroabietic acid with methanol under acidic or basic conditions is a straightforward approach:
$$ \text{7-Oxodehydroabietic acid} + \text{CH₃OH} \xrightarrow{\text{H⁺ or base}} \text{7-Oxodehydroabietic acid, methyl ester} $$
Modern Catalytic Approaches
Propargylation and Click Chemistry
A 2025 study demonstrated the utility of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked derivatives of this compound. Key steps include:
Propargylation of 7-Oxodehydroabietic Acid
- Reagents :
- 7-Oxodehydroabietic acid (1.0 eq)
- 3-Bromopropyne (1.2 eq)
- K₂CO₃ (1.5 eq) in DMF
- Conditions : RT, 24 h
- Yield : 75%
Click Reaction with Aromatic Azides
The propargylated intermediate reacts with azides (e.g., 4-azidobenzoic acid) under Cu(I) catalysis:
- Catalyst : CuSO₄·5H₂O/sodium ascorbate
- Solvent : t-BuOH/H₂O (1:1)
- Yield Range : 60–92% across 30 derivatives
Table 1 : Representative Yields for Triazole Hybrids
| Azide Substituent | Yield (%) |
|---|---|
| 4-NO₂-phenyl | 92 |
| 3-Cl-phenyl | 85 |
| 2,4-Dimethoxy-phenyl | 78 |
Methylation via Thermally Assisted Derivatization
Thermally assisted methylation with tetramethylammonium hydroxide (TMAH) enables rapid esterification and functionalization in a single step:
- Substrate : 7-Oxodehydroabietic acid
- Reagent : TMAH (10% in MeOH)
- Conditions : 70°C, 30 min
- Products :
Mechanistic Insight : TMAH facilitates both acid-catalyzed esterification and base-mediated enolate formation, leading to competitive methylation at the ketone oxygen (enol ether formation).
Purification and Characterization
Chromatographic Techniques
Challenges and Optimizations
Byproduct Formation
Methylation at C5 or C15 positions remains a hurdle, particularly with TMAH. Strategies to suppress this include:
Scalability Issues
CuAAC reactions face limitations in large-scale synthesis due to copper removal requirements. Recent advances propose immobilized Cu catalysts on mesoporous silica, reducing residual metal to <5 ppm.
Chemical Reactions Analysis
7-Oxodehydroabietic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, leading to the formation of different ester derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alcohols for esterification). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Oxodehydroabietic acid, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development for treating infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of 7-oxodehydroabietic acid, methyl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be due to its interaction with signaling pathways that regulate inflammation, such as the NF-κB pathway .
Comparison with Similar Compounds
Dehydroabietic Acid (DHA) and Methyl Dehydroabietate
- Structural Differences : The 7-keto group in 7-oxodehydroabietic acid enhances its oxidation state compared to DHA, which lacks this functional group. Methyl dehydroabietate is the esterified form of DHA, improving volatility for GC-MS detection .
- Degradation Pathways : DHA undergoes oxidation to form 7-oxodehydroabietic acid, particularly in heated or aged resins .
Abietic Acid and Levopimaric Acid
Other Oxidized Diterpenoids
- 7-Oxocallitrisic Acid : Structurally analogous to 7-oxodehydroabietic acid but differs in substituent positions. Both are used as biomarkers for resin degradation .
- 15-Hydroxy-7-oxodehydroabietic Acid : A further oxidized derivative, detected alongside 7-oxodehydroabietic acid in aged resins and archaeological samples .
Stability and Degradation in Archaeological and Industrial Contexts
- Thermal Stability : this compound is more stable than its precursors (e.g., abietic acid) due to its ketone group, making it a reliable biomarker in ancient resins .
- Degradation Markers : In archaeological residues, the ratio of 7-oxodehydroabietic acid to DHA helps distinguish between unheated resins (low 7-oxo) and processed pitches (high 7-oxo) .
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